ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 678139-50-9
VCID: VC6731736
InChI: InChI=1S/C9H11F3N4O2/c1-3-18-7(17)5-4-14-8(16-13-2)15-6(5)9(10,11)12/h4,13H,3H2,1-2H3,(H,14,15,16)
SMILES: CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NNC
Molecular Formula: C9H11F3N4O2
Molecular Weight: 264.208

ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate

CAS No.: 678139-50-9

Cat. No.: VC6731736

Molecular Formula: C9H11F3N4O2

Molecular Weight: 264.208

* For research use only. Not for human or veterinary use.

ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate - 678139-50-9

Specification

CAS No. 678139-50-9
Molecular Formula C9H11F3N4O2
Molecular Weight 264.208
IUPAC Name ethyl 2-(2-methylhydrazinyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C9H11F3N4O2/c1-3-18-7(17)5-4-14-8(16-13-2)15-6(5)9(10,11)12/h4,13H,3H2,1-2H3,(H,14,15,16)
Standard InChI Key KAGRGBMGRXRNDK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NNC

Introduction

Structural and Physicochemical Properties

The molecular formula of ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate is C₉H₁₁F₃N₄O₂, with a molecular weight of 264.20 g/mol. The pyrimidine core is substituted with three functional groups:

  • Trifluoromethyl (-CF₃) at position 4, contributing electron-withdrawing effects and enhancing metabolic stability.

  • Methylhydrazinyl (-NH-N(CH₃)) at position 2, enabling nucleophilic reactivity and coordination chemistry.

  • Ethyl ester (-COOEt) at position 5, influencing lipophilicity and hydrolysis kinetics.

Key spectroscopic characteristics include:

  • ¹H NMR: Signals for methylhydrazino protons (δ ~2.5–3.5 ppm) and ethyl ester groups (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂).

  • ¹³C NMR: Carbonyl resonance (δ ~165 ppm) and CF₃ carbon (δ ~120 ppm, quartet due to J coupling with fluorine).

Applications in Scientific Research

Analytical Chemistry

The methylhydrazino group enables derivatization of carbonyl-containing compounds (e.g., steroids, ketones) for enhanced detection in liquid chromatography-mass spectrometry (LC-MS). For example, analogous hydrazino-pyrimidines have been used to quantify testosterone and dihydrotestosterone in biological matrices .

Coordination Chemistry

The compound’s hydrazino moiety can act as a bidentate ligand, forming stable complexes with transition metals like rhenium and technetium. Such complexes are explored for radiopharmaceutical applications due to their stability and target specificity .

Pharmaceutical Intermediates

As a building block, this pyrimidine derivative facilitates the synthesis of heterocyclic compounds with potential bioactivity. For instance, hydrazone derivatives of similar structures exhibit antimicrobial and anticancer properties in preclinical studies.

Stability and Reactivity

Hydrolytic Stability

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This property is leveraged in prodrug design, where ester hydrolysis releases the active metabolite in vivo.

Oxidative Reactivity

The methylhydrazino group is susceptible to oxidation, forming diazenes or nitroso derivatives. Antioxidants like butylated hydroxytoluene (BHT) are often added to formulations to mitigate degradation.

Comparative Analysis with Analogues

CompoundKey Structural DifferencesBiological Activity
2-Hydrazino-4-(trifluoromethyl)pyrimidineLacks methyl group on hydrazino moietyUsed in steroid derivatization
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateChloro and methylthio substituentsAntimicrobial activity

The trifluoromethyl group in the subject compound enhances lipophilicity and metabolic resistance compared to non-fluorinated analogues, making it more suitable for blood-brain barrier penetration in drug design.

Challenges and Future Directions

Regioselectivity in Synthesis

Electronic effects from the -CF₃ group direct nucleophilic attacks to the 2-position, but competing reactions at the 4-position require careful optimization of reaction conditions (e.g., solvent polarity, temperature) .

Biological Screening

While in vitro studies suggest potential anticancer activity via apoptosis induction, in vivo pharmacokinetic studies are needed to validate efficacy and safety.

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